molecular formula C18H17FN2O3S B2956122 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine CAS No. 883247-41-4

4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

Cat. No. B2956122
CAS RN: 883247-41-4
M. Wt: 360.4
InChI Key: UVFHIKPSHOJNCZ-UHFFFAOYSA-N
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Description

The compound “4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. The oxazole ring is substituted with various functional groups including a fluorophenyl sulfonyl group, a dimethylamino group, and a methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the various substituents. The fluorophenyl sulfonyl group would likely contribute to the compound’s polarity and could influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl sulfonyl group could increase its polarity, which could influence properties like solubility and boiling point .

Scientific Research Applications

Polymer Electrolytes and Materials

Guanidinium-Functionalized Polymer Electrolytes : Research by Kim et al. (2011) outlines the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reactions. This method provides precise control over cation functionality, facilitating the creation of materials with specific ionic conduction properties, beneficial for fuel cell applications (Kim et al., 2011).

Sulfonated Block Copolymers for Fuel Cells : Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, suggesting their potential in energy conversion devices (Bae et al., 2009).

Fluorescent Molecular Probes

Development of Solvatochromic Dyes : Diwu et al. (1997) explored the synthesis and spectral properties of diphenyloxazole derivatives as fluorescent solvatochromic dyes. These compounds, due to their strong solvent-dependent fluorescence, are utilized in creating sensitive molecular probes for biological studies (Diwu et al., 1997).

Chemical Synthesis and Reactivity

Sulfamoyl Azides and Triazoles : Culhane and Fokin (2011) reported on the synthesis and reactivity of sulfamoyl azides, which react with alkynes to form sulfamoyl-1,2,3-triazoles. These compounds are precursors to various reactive intermediates, indicating their utility in synthetic organic chemistry (Culhane & Fokin, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-12-4-6-13(7-5-12)16-20-17(18(24-16)21(2)3)25(22,23)15-10-8-14(19)9-11-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFHIKPSHOJNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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